Methyl 2-amino-4-bromo-3,6-difluorobenzoate
Description
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆BrF₂NO₂ and a molecular weight of 266.05 g/mol . It is a specialized organic building block used in pharmaceutical and agrochemical synthesis. The compound features a benzoate core substituted with amino (-NH₂), bromo (-Br), and two fluorine (-F) groups at positions 2, 4, 3, and 6, respectively. This substitution pattern enhances its reactivity in cross-coupling and nucleophilic substitution reactions, making it valuable for constructing complex molecules. It is commercially available with a purity of ≥98% (HPLC) , and its CAS registry number is 1692564-XX (exact number redacted in evidence) .
Properties
IUPAC Name |
methyl 2-amino-4-bromo-3,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLYHVQQXMJHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-difluorobenzoic acid, followed by esterification to form methyl 4-bromo-2,6-difluorobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-3,6-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-amino-4-bromo-3,6-difluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-3,6-difluorobenzoate involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The difluoro groups enhance the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of halogenated, fluorinated benzoate esters. Below is a detailed comparison with key analogs, focusing on structural features, physical properties, and applications.
Table 1: Comparison of Methyl 2-amino-4-bromo-3,6-difluorobenzoate with Similar Compounds
Key Differences and Implications
Substituent Positions and Reactivity: The amino group at position 2 in the target compound distinguishes it from analogs like Methyl 4-bromo-2,6-difluorobenzoate, which lacks this functional group. The -NH₂ group enhances nucleophilicity, enabling participation in Buchwald-Hartwig amination or condensation reactions . Bromo vs. Hydroxy Groups: Methyl 4-bromo-2-fluoro-6-hydroxybenzoate contains a hydroxyl (-OH) group instead of fluorine at position 6, reducing its stability under acidic conditions but improving solubility in polar solvents.
Synthetic Utility: Methyl 4-bromo-2,6-difluorobenzoate (CAS 773134-11-5) is a precursor in Sonogashira coupling reactions, as demonstrated in the synthesis of alkynyl derivatives . In contrast, the amino group in the target compound allows for further functionalization via diazotization or amide bond formation .
Physical Properties: Molecular Weight: The target compound (266.05 g/mol) is heavier than non-amino analogs (e.g., 251.02 g/mol for Methyl 4-bromo-2,6-difluorobenzoate) due to the -NH₂ group . Purity: Commercial availability of the target compound at ≥98% purity exceeds that of other analogs (e.g., >97% for Methyl 4-bromo-2,6-difluorobenzoate ), reflecting its specialized applications.
Applications: Pharmaceutical Synthesis: The amino group in the target compound makes it suitable for constructing kinase inhibitors or antibacterial agents, where nitrogen-containing heterocycles are critical . Agrochemicals: Non-amino analogs like Methyl 3-bromo-2,5-difluorobenzoate are preferred for synthesizing herbicides due to their lipophilicity and stability .
Biological Activity
Methyl 2-amino-4-bromo-3,6-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, antimicrobial and anticancer properties, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by the presence of both bromine and fluorine substituents along with an amino group. This combination enhances the compound's reactivity and biological activity. The molecular formula is CHBrFNO, which facilitates various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer proliferation pathways. Its structural features allow it to effectively bind to enzyme active sites, modulating their function.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways critical for cell growth and survival.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.008 |
| Klebsiella pneumoniae | 0.03 |
| Pseudomonas aeruginosa | 0.125 |
These results indicate that the compound could serve as a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines at low concentrations. A notable study reported IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent cytotoxic effects.
Case Studies
-
Study on Anticancer Effects :
- In a recent investigation, this compound was tested against multiple cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
-
Antimicrobial Efficacy :
- Another study highlighted the compound’s effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound was shown to disrupt biofilm formation and enhance the efficacy of existing antibiotics when used in combination therapies.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-fluorobenzoate | Lacks bromine | Moderate antimicrobial activity |
| Methyl 2-amino-6-fluorobenzoate | Different substitution pattern | Lower anticancer potency |
The presence of both bromine and fluorine in this compound contributes to its enhanced reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
